

An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole

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Compound of Interest

Compound Name: 5-Bromo-6-methyl-1H-indazole

Cat. No.: B1292586

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Abstract

5-Bromo-6-methyl-1H-indazole is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom and a methyl group on the indazole core, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of **5-Bromo-6-methyl-1H-indazole**, a detailed synthesis protocol, and an exploration of its applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors for cancer treatment.

Chemical and Physical Properties

5-Bromo-6-methyl-1H-indazole is a solid at room temperature with a molecular weight of 211.06 g/mol. Its key identifiers and physical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	885223-72-3
Molecular Formula	C ₈ H ₇ BrN ₂
Molecular Weight	211.06 g/mol
Appearance	Solid
Melting Point	166-171 °C
Boiling Point	344.6 °C at 760 mmHg
Density	1.654 g/cm ³
Flash Point	162.2 °C
InChI Key	UTDBMGRTYFPTEC-UHFFFAOYSA-N
SMILES	<chem>Cc1cc2c(cc1Br)nn[nH]2</chem>

Synthesis of 5-Bromo-6-methyl-1H-indazole

A common synthetic route to **5-Bromo-6-methyl-1H-indazole** involves the diazotization of a substituted aniline followed by cyclization. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis via Diazotization of 4-Bromo-5-methylaniline

This protocol outlines a potential synthetic pathway starting from 4-bromo-5-methylaniline.

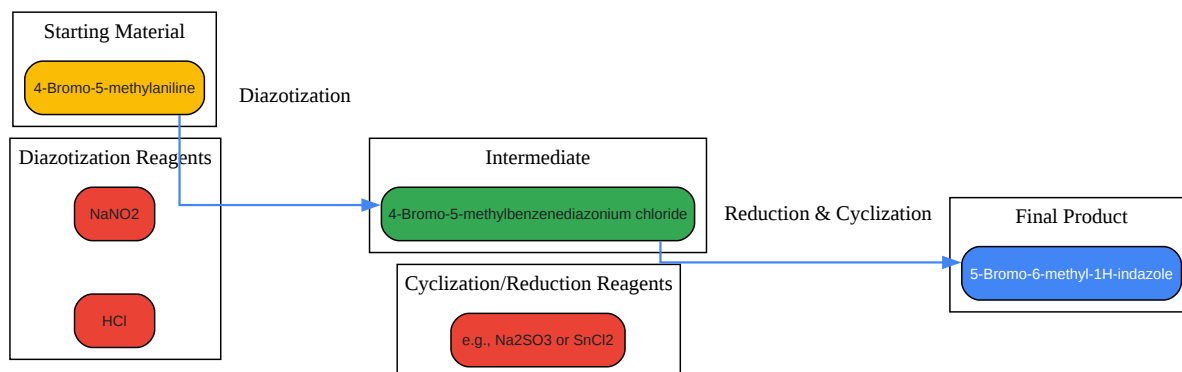
Step 1: Diazotization of 4-Bromo-5-methylaniline

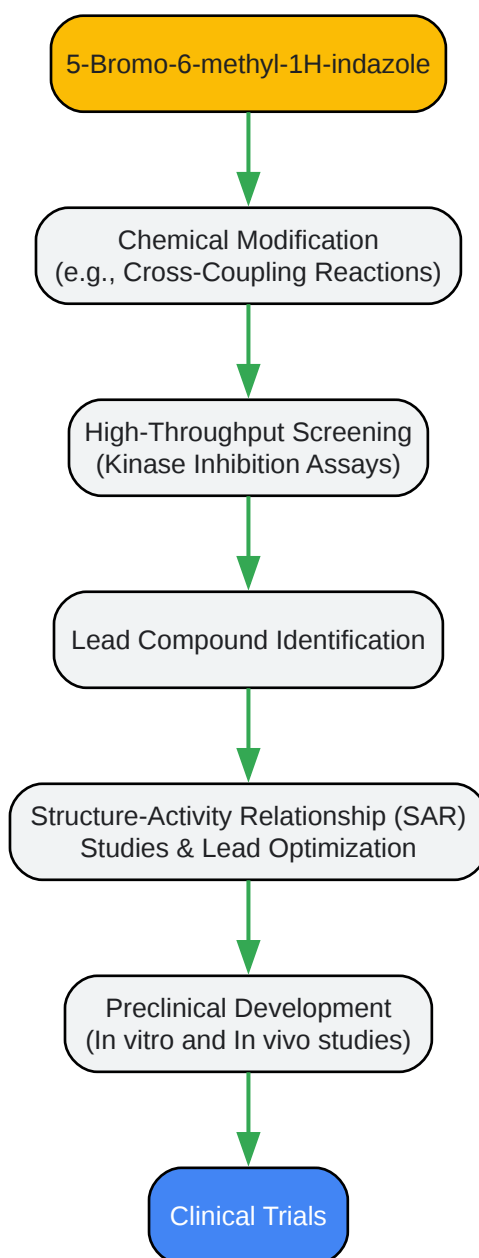
- In a reaction vessel, dissolve 4-bromo-5-methylaniline in a suitable acidic solution, such as aqueous hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition.

- Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyclization to form **5-Bromo-6-methyl-1H-indazole**

- To the freshly prepared diazonium salt solution, add a reducing agent, such as sodium sulfite or stannous chloride, portion-wise while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
- Extract the aqueous mixture with an organic solvent, such as ethyl acetate or dichloromethane.
- Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **5-Bromo-6-methyl-1H-indazole** by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.





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